

# Spectroscopic Profile of 2-Methoxy-1-naphthalenemethanol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methoxy-1-naphthalenemethanol

Cat. No.: B1301862

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxy-1-naphthalenemethanol** (CAS No: 40696-22-8, Molecular Formula:  $C_{12}H_{12}O_2$ , Molecular Weight: 188.22 g/mol). The information herein is intended to be a critical resource for the identification, characterization, and quality assessment of this compound in research and pharmaceutical development.

## Spectroscopic Data Summary

The following tables present a summary of available and predicted spectroscopic data for **2-Methoxy-1-naphthalenemethanol**. This data is essential for structural elucidation and purity analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1H$ NMR Data

The proton NMR spectrum provides information on the chemical environment of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Data Source
~7.8-8.1	m	2H	Ar-H	Predicted
~7.3-7.5	m	3H	Ar-H	Predicted
~7.15	d	1H	Ar-H	Predicted
4.95	s	2H	-CH <sub>2</sub> -	Predicted
3.95	s	3H	-OCH <sub>3</sub>	Predicted
2.5 (broad)	s	1H	-OH	Predicted

Note: The <sup>1</sup>H NMR data presented is based on predictions and data available from spectral databases for similar compounds. Experimental data from SpectraBase indicates signals for a compound with this name, but a full, assigned spectrum is not publicly available without an account.[\[1\]](#)

#### <sup>13</sup>C NMR Data

Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment	Data Source
~155	Ar-C (C-OCH <sub>3</sub> )	Predicted
~134	Ar-C (quaternary)	Predicted
~129	Ar-CH	Predicted
~128	Ar-C (quaternary)	Predicted
~127	Ar-CH	Predicted
~126	Ar-CH	Predicted
~124	Ar-CH	Predicted
~123	Ar-CH	Predicted
~113	Ar-CH	Predicted
~105	Ar-C (quaternary)	Predicted
~60	-CH <sub>2</sub> OH	Predicted
~56	-OCH <sub>3</sub>	Predicted

Note: The <sup>13</sup>C NMR data is predicted based on the structure of **2-Methoxy-1-naphthalenemethanol**. Researchers should obtain experimental data for confirmation.

## Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Data Source
~3400	Broad, Strong	O-H stretch (alcohol)	Predicted
~3060	Medium	C-H stretch (aromatic)	Predicted
~2950, 2850	Medium	C-H stretch (aliphatic)	Predicted
~1600, 1500	Medium to Strong	C=C stretch (aromatic ring)	Predicted
~1250	Strong	C-O stretch (aryl ether)	Predicted
~1030	Strong	C-O stretch (primary alcohol)	Predicted

Note: This IR data is predicted. For an accurate analysis, an experimental spectrum should be acquired.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z Ratio	Relative Intensity (%)	Assignment	Data Source
188	High	[M] <sup>+</sup> (Molecular Ion)	Predicted
170	Moderate	[M - H <sub>2</sub> O] <sup>+</sup>	Predicted
157	High	[M - OCH <sub>3</sub> ] <sup>+</sup>	Predicted
129	High	[M - OCH <sub>3</sub> - CO] <sup>+</sup>	Predicted

Note: The fragmentation pattern is predicted based on the structure of **2-Methoxy-1-naphthalenemethanol** and common fragmentation pathways for aromatic alcohols and ethers.

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Methoxy-1-naphthalenemethanol** in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Spectrometer: 400 MHz or higher field instrument.
  - Pulse Sequence: Standard single-pulse experiment.
  - Spectral Width: 0-12 ppm.
  - Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
  - Relaxation Delay: 1-2 seconds.
  - Referencing: The residual solvent peak is used as an internal standard (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Spectrometer: Same instrument as  $^1\text{H}$  NMR, operating at the corresponding  $^{13}\text{C}$  frequency (e.g., 100 MHz for a 400 MHz instrument).
  - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Spectral Width: 0-220 ppm.
  - Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of  $^{13}\text{C}$ .

- Relaxation Delay: 2-5 seconds.
- Referencing: The solvent peak is used as an internal standard (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of solid **2-Methoxy-1-naphthalenemethanol** directly onto the ATR crystal.
  - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Data Acquisition:
  - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
  - Mode: Transmittance or Absorbance.
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
  - Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

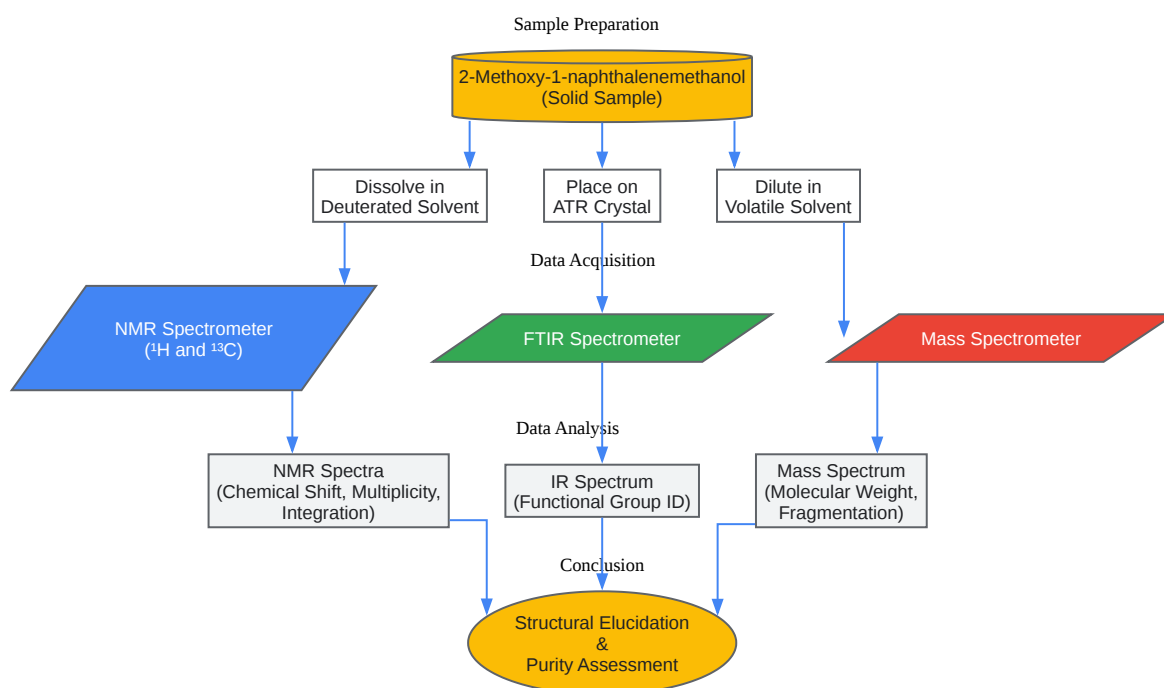
## Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of **2-Methoxy-1-naphthalenemethanol** (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization Method:

- Electron Ionization (EI) is a common method for small molecules. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Electrospray Ionization (ESI) can also be used, particularly if the analysis is performed using liquid chromatography-mass spectrometry (LC-MS).
- Data Acquisition:
  - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
  - Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g.,  $m/z$  50-500).
  - Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ions, which can be used to confirm the structure.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like **2-Methoxy-1-naphthalenemethanol**.



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## References

- 1. spectrabase.com [spectrabase.com]
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